

Physical and chemical properties of Gypsogenin

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Compound of Interest

Compound Name: *Gypsogenin*

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Gypsogenin: A Comprehensive Technical Guide

Abstract

Gypsogenin, a pentacyclic triterpenoid sapogenin, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent anti-cancer properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Gypsogenin**, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action, with a focus on the signaling pathways implicated in its biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

Gypsogenin is a derivative of oleanolic acid, characterized by a hydroxyl group at the C-3 position, an aldehyde group at C-23, and a carboxylic acid at C-28.^{[1][2]} Its chemical structure and key physical and chemical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₄₆ O ₄	[3]
Molecular Weight	470.68 g/mol	[3][4]
IUPAC Name	(3β,4α)-3-Hydroxy-23-oxoolean-12-en-28-oic acid	[3]
CAS Number	639-14-5	[4]
Appearance	White to off-white solid; needles or leaflets from methanol	[4][5]
Melting Point	274-276 °C	[4]
Solubility	Soluble in DMSO (25 mg/mL with sonication)	[5]
Optical Rotation	[α] _D +91° (in alcohol)	[4][6]
XLogP3	6.7	[6]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]

Experimental Protocols

Isolation and Purification of Gypsogenin

Gypsogenin is typically obtained from the acid hydrolysis of saponins present in various plant species, particularly from the genus *Gypsophila*.^{[1][7]} The general procedure involves the extraction of crude saponins followed by hydrolysis to cleave the sugar moieties, and subsequent purification of the resulting aglycone, **Gypsogenin**.

2.1.1. Extraction of Crude Saponins from *Gypsophila* sp.

- Plant Material Preparation: Air-dried and powdered roots of *Gypsophila* species (e.g., *Gypsophila oldhamiana*) are used as the starting material.^[7]

- Defatting: The powdered root material is first defatted by percolation with a non-polar solvent such as dichloromethane to remove lipids and other non-polar compounds.[8]
- Saponin Extraction: The defatted plant material is then exhaustively extracted with 80% methanol by percolation.[8] The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a viscous extract.
- Lyophilization: The concentrated extract is lyophilized to obtain a dry powder of crude saponins.[8]

2.1.2. Acid Hydrolysis of Saponins

- Hydrolysis Reaction: The crude saponin extract is dissolved in a solution of 50% ethanol and hydrolyzed by refluxing with 70% sulfuric acid and trifluoroacetic acid for approximately 8 hours.[8][9] This process cleaves the glycosidic bonds, releasing the aglycone (**Gypsogenin**) and the sugar components.
- Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) and then extracted with an organic solvent such as ethyl acetate.[7] The organic layer, containing the crude **Gypsogenin**, is collected.
- Washing and Drying: The organic extract is washed with water to remove any remaining salts and sugars, and then dried over anhydrous sodium sulfate.
- Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude **Gypsogenin**.

2.1.3. Purification of **Gypsogenin**

- Column Chromatography: The crude **Gypsogenin** is subjected to column chromatography on silica gel.[7]
- Elution: The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture (e.g., 10:1), to separate **Gypsogenin** from other hydrolysis byproducts.[7]
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure **Gypsogenin**.

- Crystallization: The pure fractions are combined, the solvent is evaporated, and the resulting solid is crystallized from a suitable solvent like methanol to obtain pure **Gypsogenin** as a white solid.^[4]

Structural Elucidation

The structure of isolated **Gypsogenin** is confirmed using a combination of spectroscopic techniques.

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.^{[10][11]} Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques employed.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of **Gypsogenin**.^{[7][10]}

- ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals for **Gypsogenin** include a doublet of doublets for the H-3 proton, a singlet for the H-12 olefinic proton, and a singlet for the H-23 aldehyde proton.^[7]
- ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic). Characteristic signals for **Gypsogenin** include those for the C-3 hydroxyl-bearing carbon, the C-12 and C-13 olefinic carbons, and the C-23 aldehyde carbon.^[7]
- 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.^[10]

Mechanism of Action and Signaling Pathways

Gypsogenin exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. Its mechanism of action involves the modulation of several key signaling

pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

Gypsogenin induces apoptosis through the intrinsic mitochondrial pathway. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[3]

Cell Cycle Arrest

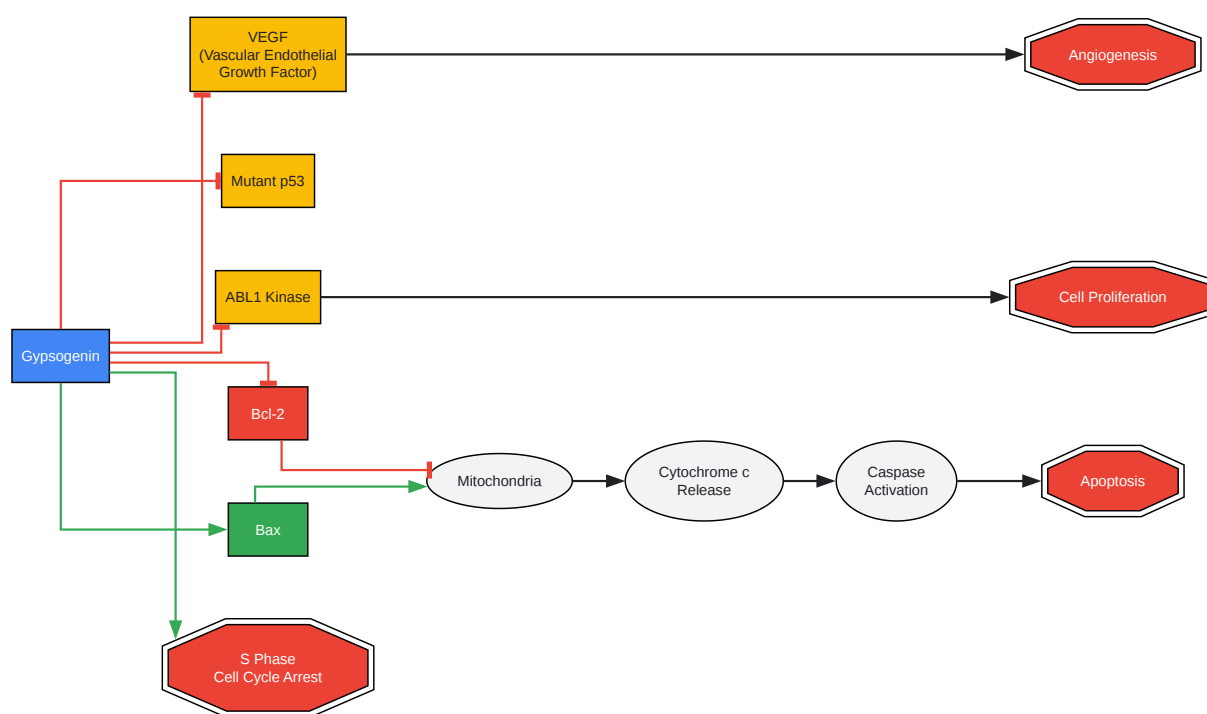
Studies have demonstrated that **Gypsogenin** and its derivatives can induce cell cycle arrest, primarily in the S phase.[4] This prevents cancer cells from replicating their DNA and progressing through the cell cycle, thereby inhibiting proliferation.

Inhibition of Angiogenesis and Kinase Activity

Gypsogenin has been reported to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[3] By inhibiting VEGF, **Gypsogenin** can suppress the formation of new blood vessels that tumors require for growth and metastasis. Furthermore, derivatives of **Gypsogenin** have shown inhibitory activity against Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase, a crucial target in the treatment of chronic myeloid leukemia.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathways affected by **Gypsogenin** in cancer cells, leading to its anti-proliferative and pro-apoptotic effects.



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